7-iodo-1H-indole

Catalog No.
S1911450
CAS No.
89976-15-8
M.F
C8H6IN
M. Wt
243.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-iodo-1H-indole

CAS Number

89976-15-8

Product Name

7-iodo-1H-indole

IUPAC Name

7-iodo-1H-indole

Molecular Formula

C8H6IN

Molecular Weight

243.04 g/mol

InChI

InChI=1S/C8H6IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H

InChI Key

VBKAPLYISDSUCE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)I)NC=C2

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=C2

The exact mass of the compound 7-iodo-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-iodo-1H-indole is a crystalline solid with a molecular formula of C8H6IN. It consists of a bicyclic structure with an iodine atom attached to the benzene ring portion of the indole at the 7-position. The compound has a characteristic indole core, which is a prevalent structural motif in many natural products and pharmaceuticals .

, primarily due to its reactive iodine substituent and the indole ring system:

  • Cross-coupling reactions: The iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings .
  • Nucleophilic substitution: The iodine can be displaced by nucleophiles, allowing for further functionalization at the 7-position.
  • Metalation: The compound can undergo metalation reactions, particularly at the C2 and C3 positions of the indole ring .
  • Formylation: 7-iodo-1H-indole can undergo formylation reactions to introduce aldehyde groups, typically at the C3 position .

While specific biological activities of 7-iodo-1H-indole itself are not well-documented, it serves as a precursor to compounds with potential biological effects. Indole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties .

Several methods exist for synthesizing 7-iodo-1H-indole:

  • Direct iodination: Treatment of indole with N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·Et2O) can lead to selective iodination at the 7-position .
  • Copper-catalyzed C-N bond formation: Starting from 7-azaindole and aryl iodides, followed by iodination .
  • Palladium-catalyzed cyclization: Reaction of 2-iodoanilines with alkynes can form the indole core, which can then be iodinated at the 7-position .

7-iodo-1H-indole finds applications primarily in organic synthesis and drug discovery:

  • Building block: It serves as a versatile intermediate in the synthesis of more complex indole derivatives .
  • Pharmaceutical research: The compound is used in the development of potential drug candidates, particularly those targeting indole-based scaffolds .
  • Material science: It can be employed in the synthesis of functional materials and dyes based on extended indole systems.

Similar Compounds

Several compounds share structural similarities with 7-iodo-1H-indole:

  • 5-iodo-1H-indole: An isomer with the iodine at the 5-position, often used in similar applications .
  • 7-bromo-1H-indole: A related halogenated indole, generally more reactive in cross-coupling reactions.
  • 7-chloro-1H-indole: Another halogenated indole, less reactive than the iodo- and bromo-derivatives in cross-couplings.
  • 7-fluoro-1H-indole: The least reactive of the halogenated indoles in terms of cross-coupling reactions.
  • 7-azaindole: A bioisostere where the CH at the 7-position is replaced by nitrogen.

The uniqueness of 7-iodo-1H-indole lies in its balance of reactivity and stability. The iodine substituent provides a reactive handle for further transformations, while the indole core offers opportunities for functionalization at other positions. This combination makes it a valuable synthetic intermediate in the preparation of more complex indole-based structures .

Friedel-Crafts Acylation-Based Routes

A critical aspect of this methodology involves the use of excess oxalyl dichloride to prevent the formation of 1,2-bis(7-iodo-1H-indol-3-yl)ethane-1,2-dione as a side product [6] [7]. The optimization studies revealed that maintaining a high excess of the acylating agent ensures high yields and minimizes unwanted dimerization reactions.

The subsequent transformation involves treatment of the acylated intermediate with hydroxylamine in refluxing ethanol, leading to the formation of a 2-hydroxyimino derivative that undergoes spontaneous decarboxylation and dehydration to yield the desired nitrile product [6] [7]. This decarboxylation-dehydration sequence, while reported over a century ago for similar substrates, has been rarely utilized for the directed preparation of aromatic nitriles, making this application particularly noteworthy.

Reaction yields exceeding 95% have been consistently achieved using this methodology, with the isolated products demonstrating sufficient purity for biological studies [6]. The infrared spectroscopic analysis of the products reveals characteristic absorption maxima for nitrogen-hydrogen stretching vibrations at 3233 cm⁻¹ and carbon-nitrogen triple bond stretching at 2229 cm⁻¹ [6].

Hypervalent Iodine(III)-Mediated Electrophilic Functionalization

Hypervalent iodine(III) reagents have revolutionized the field of indole synthesis through their unique ability to facilitate both oxidative and electrophilic transformations under mild conditions [8] [9]. The development of hypervalent iodine-mediated approaches for 7-iodo-1H-indole synthesis represents a significant departure from traditional halogenation methodologies, offering improved functional group tolerance and regioselectivity control.

The methodology developed by Fra and Muñiz employs an intramolecular approach toward the regioselective construction of 2,3-diarylated indoles through sequential electrophilic nitrogen-hydrogen and carbon-hydrogen bond activation [9] [10]. This transformation utilizes hypervalent iodine reagents as suitable promoters, with four different protocols developed, including both stoichiometric and catalytic transformations [9].

The reaction mechanism involves the initial formation of an electrophilic iodine(III) species that coordinates to the indole nitrogen, followed by intramolecular carbon-hydrogen bond activation at the 7-position [9]. This coordination-directed approach ensures high regioselectivity by positioning the hypervalent iodine reagent in proximity to the desired reaction site. The methodology employs a traceless tether concept, providing access to free 2,3-diarylated indole products through 18 different examples [9].

Phenyliodine bis(trifluoroacetate) (PIFA) has emerged as a particularly effective hypervalent iodine(III) reagent for these transformations [11]. When combined with tetrabutylammonium chloride hydrate (TBAC), this system enables controllable transformation of indoles through variation of reagent stoichiometry [11]. Using one equivalent each of PIFA and TBAC produces 3-chloro-indoles, while three equivalents of each reagent yields 3,3-dichloro-2-oxindoles [11].

The mechanistic studies indicate that these reactions proceed through halonium ion species-mediated halogenation-elimination-halogenation stepwise processes [11]. The advantages of this protocol include mild reaction conditions, short reaction times, high yields, satisfactory functional group tolerance, and the use of air- and moisture-stable promoters [11].

Recent developments in this area have focused on the synthesis of bench-stable hypervalent iodine reagents specifically designed for indole functionalization [8]. IndoleBX and PyrroleBX reagents, synthesized through mild Lewis acid-catalyzed conditions, demonstrate thermal stability up to 150°C and enable carbon-hydrogen arylation of unactivated arenes using rhodium or ruthenium catalysts [8].

Regioselective Halogenation Strategies

The development of regioselective halogenation strategies for 7-iodo-1H-indole synthesis has been driven by the need for mild, metal-free methodologies that can accommodate sensitive functional groups while providing excellent positional control [12] [5] [13]. Traditional halogenation approaches often suffer from poor regioselectivity and harsh reaction conditions, necessitating the development of more sophisticated strategies.

The thallation-iodination methodology developed by Somei and colleagues represents the first efficient and regioselective synthetic method for 7-iodoindole [4] [5]. This approach utilizes the unique coordination properties of thallium(III) to achieve regioselective metalation at the 7-position, followed by halide exchange to introduce the iodine substituent [4].

The synthesis begins with 1-acetylindoline, which undergoes quantitative conversion to the corresponding acetyl derivative through treatment with acetic anhydride [4]. Subsequent thallation with 1.6 molar equivalents of thallium tris-trifluoroacetate in trifluoroacetic acid produces 1-acetyl-7-iodoindoline in 74% yield, along with 5% of the 5-iodo isomer [4]. The regioselectivity observed in this transformation is attributed to the coordination of the acetyl group to the thallium center, directing metalation to the adjacent 7-position.

Alkaline hydrolysis of the acetylated product yields 7-iodoindoline in 84% yield [4]. The subsequent oxidation step, which converts the indoline to the corresponding indole, required extensive optimization [4]. Treatment with oxygen in the presence of catalytic amounts of salcomine in methanol was found to produce 7-iodoindole cleanly in 77% yield [4].

The versatility of this methodology is demonstrated through its application to various cross-coupling reactions [4]. Heck reaction of the 7-iodoindole product with methyl acrylate produces methyl 3-(indol-7-yl)acrylate in 91% yield [4]. Importantly, neither the indoline nor the acetylated precursors undergo successful Heck reactions under similar conditions, highlighting the importance of the final oxidation step [4].

More recent developments in regioselective halogenation have focused on the use of nitrogen-iodosuccinimide (NIS) under optimized conditions [13] [14]. Wang and colleagues reported the first highly regioselective carbon-5-hydrogen direct iodination of indoles using NIS with acid catalysts [13] [14]. While this methodology primarily targets the 5-position, modifications of the reaction conditions and substrate structure can redirect selectivity toward other positions.

The mechanism of NIS-mediated iodination proceeds through a radical pathway, as evidenced by mechanistic studies [13]. The reaction begins with the generation of a carbon-5 radical under acidic conditions, followed by reaction with NIS to afford the desired iodinated product and a succinimide radical [13]. This mechanistic understanding has enabled the development of improved protocols with enhanced selectivity and yield.

Electrochemical halogenation strategies have also emerged as powerful alternatives for regioselective iodine introduction [12]. Sun and colleagues developed a versatile carbon-hydrogen halogenation strategy for indole derivatives under electrochemical, catalyst- and oxidant-free conditions [12]. This approach provides access to 3-iodo-, 3-bromo-, 3-chloro-, and 3-thiocyano indole derivatives under mild conditions using inexpensive halide salts as the sole reagents [12].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies represent the most versatile and widely applicable approaches for accessing 7-iodo-1H-indole derivatives and related compounds [15] [16] [17]. These methodologies leverage the unique reactivity of palladium complexes to facilitate carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions with excellent functional group tolerance.

The seminal work by Yang and colleagues demonstrated the first successful palladium-catalyzed carbon-hydrogen arylation of indoles at the 7-position with high selectivity [15]. This transformation employs palladium acetate as the catalyst in combination with arylboronic acids, with the key to achieving high regioselectivity being the appropriate choice of a phosphinoyl directing group and a pyridine-type ligand [15]. The methodology represents a significant advancement in site-selective carbon-hydrogen functionalization, providing access to previously challenging substitution patterns [15].

The reaction mechanism involves initial coordination of the phosphinoyl directing group to the palladium center, followed by cyclometallation at the 7-position [15]. This coordination-directed approach ensures high regioselectivity by preorganizing the substrate for selective carbon-hydrogen activation. Subsequent transmetalation with the arylboronic acid and reductive elimination complete the catalytic cycle, regenerating the active palladium species [15].

Suzuki-Miyaura coupling reactions have proven particularly effective for the synthesis of 5,7-diarylindoles [17]. Elumalai and Hansen developed a straightforward, protecting-group-free approach employing highly efficient double Suzuki-Miyaura coupling in water as the reaction solvent [17]. This methodology uses low catalyst loadings of tetrakis(triphenylphosphine)palladium(0) (1.5 mol% per coupling) to obtain 5,7-diarylated indoles in up to 91% yield without requiring nitrogen protecting groups [17].

The environmental benefits of this approach are significant, as water serves as the reaction solvent, eliminating the need for organic solvents [17]. The methodology is suitable for nitrogen-protected and 3-substituted indoles and constitutes an important green and convenient arylation strategy for the benzene ring of indoles [17]. The synthesized diarylindoles exhibit fluorescent properties, making them valuable for materials chemistry applications [17].

Heck cyclization strategies have been employed for the synthesis of 7-iodo-substituted indoles through palladium-catalyzed intramolecular cyclization of appropriately substituted 2-vinylanilines [1] [18]. Charrier and colleagues demonstrated that this approach allows access to 7-iodo-, 7-nitro-, 7-amino-, and 7-alkoxy indoles bearing additional functionalities at the 3- and 5-positions [1] [18].

The Heck cyclization proceeds through coordination of the palladium catalyst to the alkene moiety, followed by intramolecular insertion into the aromatic carbon-hydrogen bond [1]. The regioselectivity is controlled by the electronic and steric properties of the substrate, with the 7-position being favored in appropriately designed systems [1]. The mild reaction conditions employed should allow preparation of indoles with a wide range of substituents, as demonstrated by the synthesis of 5-bromo-7-iodoindole [1].

Limitations of the Heck cyclization approach become apparent with very electron-deficient indoles, such as 7-nitroindole, where aromatization of the intermediate 7-nitrodihydroindole is incomplete [1]. In such cases, alternative approaches such as Larock's indole synthesis from disubstituted acetylenes prove more appropriate [1].

The versatility of palladium-catalyzed approaches is further demonstrated through their application to solid-phase synthesis [16]. The adaptation of Sonogashira and Suzuki coupling reactions to solid support, followed by base-mediated cleavage, enables the synthesis of 1,2,3,5-tetrasubstituted indoles while eliminating cumbersome purification steps [16]. This solid-phase approach facilitates library generation and enables the preparation of highly substituted indoles for biological screening [16].

Recent developments in palladium catalysis have focused on improving catalyst efficiency and expanding substrate scope [19]. The development of single-atom palladium catalysts with defined coordination environments has enabled highly efficient cross-coupling reactions at parts-per-million catalyst loadings [19]. These advances represent significant progress toward more sustainable and economical synthetic methodologies [19].

The chemical compound 7-iodo-1H-indole represents a valuable synthetic intermediate that exhibits diverse reactivity patterns enabling the construction of complex molecular architectures. The strategic placement of the iodine atom at the 7-position of the indole ring system provides unique opportunities for selective functionalization while preserving the inherent nucleophilicity of the heterocyclic core [1] [2]. This comprehensive analysis examines four primary derivatization pathways that have emerged as particularly significant in contemporary synthetic chemistry.

Carbaldehyde Functionalization at C3 Position

The functionalization of 7-iodo-1H-indole at the C3 position to introduce carbaldehyde moieties represents one of the most extensively studied derivatization pathways. The high nucleophilicity of the C3 position in indole systems makes this transformation particularly favorable under appropriate reaction conditions [3] [4] [5].

Friedel-Crafts Acylation Approach

The most direct method for introducing carbaldehyde functionality involves a two-step Friedel-Crafts acylation sequence. Treatment of 7-iodoindole with oxalyl dichloride in diethyl ether furnishes 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid through regioselective acylation at the C3 position [6] [7]. The high reactivity of both the aromatic component and the electrophile obviates the need for additional Lewis acid catalysts. To suppress the formation of 1,2-bis(7-iodo-1H-indol-3-yl)ethane-1,2-dione as a side product, a significant excess of oxalyl dichloride is employed in the reaction [6].

The subsequent conversion to the carbonitrile derivative proceeds through reaction with hydroxylamine in refluxing ethanol. The initially formed 2-hydroxyimino derivative undergoes spontaneous decarboxylation and dehydration under these conditions to yield 7-iodo-1H-indole-3-carbonitrile in excellent yield exceeding 95% [6] [7]. This decarboxylation/dehydration process, while reported over a century ago, has only rarely been utilized for the directed preparation of aromatic nitriles [6].

Palladium-Catalyzed C-H Activation

Recent advances in palladium-catalyzed C-H functionalization have provided alternative pathways for carbaldehyde introduction. The use of palladium(II) acetate as catalyst, combined with silver acetate as oxidant and trifluoroacetic acid as additive in hexafluoroisopropanol, enables direct C-H arylation of indole-3-carbaldehydes [3] [4] [5].

The formyl group functions as a directing group, leading to C4-arylated indoles rather than the more common C2-arylation. This selectivity arises from non-vicinal activation where the directing group forms a metallacycle with the C4 position [3] [4]. The reaction tolerates a broad range of aryl iodides and proceeds under relatively mild conditions (65-130°C) without requiring additional transient directing groups [3] [4] [5].

Vilsmeier-Haack Formylation

The classical Vilsmeier-Haack reaction provides another reliable method for introducing formyl groups into indole systems. Treatment of appropriately substituted anilines with the Vilsmeier reagent (phosphorus oxychloride and dimethylformamide) under controlled temperature conditions affords indole-3-carbaldehydes in good to excellent yields [8]. This method typically requires heating under reflux for 5-8 hours and subsequent neutralization with saturated sodium carbonate solution [8].

Table 1: Carbaldehyde Functionalization Methods

MethodSubstrateKey ReagentsConditionsYield (%)Reference
Friedel-Crafts/Oxime7-iodoindoleOxalyl dichloride, NH₂OH·HClEt₂O, EtOH reflux>95 [6] [7]
Pd-Catalyzed C-HIndole-3-CHOPd(OAc)₂, AgOAc, TFAHFIP, 65-130°C60-85 [3] [4] [5]
Vilsmeier-Haack2-MethylanilinesPOCl₃, DMFReflux, 5-8h70-95 [8]

Bromo-Iodo Bimetallic Indole Analog Synthesis

The synthesis of bimetallic halogenated indole derivatives containing both bromine and iodine substituents has emerged as a significant area of interest due to the unique reactivity profiles these compounds offer in cross-coupling reactions. The differential reactivity of carbon-halogen bonds enables sequential functionalization strategies that are not accessible with mono-halogenated systems [10] [11].

Sequential Halogenation Methodology

The most straightforward approach to bimetallic indole synthesis involves sequential introduction of halogen atoms at different positions of the indole ring. Starting from 6-bromo-1H-indole, treatment with sodium hydroxide in methanol followed by iodination using iodine and potassium iodide provides 3-iodo-6-bromo indole in yields exceeding 80% [11]. This methodology exploits the differential reactivity of various positions on the indole ring toward electrophilic halogenation.

The regioselectivity of this transformation arises from the electron-donating properties of the indole nitrogen, which activates the C3 position toward electrophilic attack while the existing bromo substituent at C6 exerts minimal electronic influence on this process [11]. The reaction proceeds under mild conditions at room temperature and typically requires 3 hours for completion [11].

Metal-Free Regioselective Halogenation

Recent developments in metal-free halogenation methodologies have provided environmentally benign alternatives for bimetallic indole synthesis. Zhang and colleagues have demonstrated that 2H-indazoles can undergo regioselective halogenation using N-bromosuccinimide and N-iodosuccinimide under metal-free conditions [10]. This approach features environmentally friendly solvents, mild reaction conditions, simple execution, and short reaction times [10].

The methodology achieves both mono-halogenated and poly-halogenated products by fine-tuning reaction conditions. Various mono-, poly-, and hetero-halogenated indazoles are obtained in moderate to excellent yields (60-95%) [10]. The reaction mechanism involves initial formation of a halogenium ion intermediate that undergoes regioselective attack at the most nucleophilic position of the heterocyclic system [10].

Metal-Halogen Exchange Strategies

The strategic use of metal-halogen exchange reactions provides access to bimetallic indoles with complementary reactivity profiles. Somei and coworkers established a four-step synthetic method for 7-halogenated indoles starting from 2,3-dihydroindole, achieving high overall yields through regioselective thallation followed by halogenation [12] [13].

The key insight involves the selective thallation of position 7 in protected indoline derivatives, followed by treatment with copper(II) halides or molecular halogens to introduce the desired halogen substituent [12] [13]. This methodology enables the preparation of 7-iodo-, 7-bromo-, and 7-chloroindole derivatives in good to excellent yields [12] [13].

Table 2: Bimetallic Indole Synthesis Methods

ApproachStarting MaterialHalogenation SequenceConditionsYield (%)Key Features
Sequential6-Bromo-1H-indoleBr → I additionNaOH/MeOH, I₂/KI80+Room temperature, 3h
Metal-FreeIndazole derivativesSimultaneous Br/INBS/NIS, mild conditions60-95Environmentally friendly
Metal-Exchange2,3-DihydroindoleThallation → halogenationOrganometallic conditions70-90High regioselectivity

Cycloaddition Reactions with Indole Aryne Intermediates

The development of indole-derived arynes (indolynes) has revolutionized the synthetic chemistry of complex indole systems, providing access to previously inaccessible polycyclic architectures. These highly reactive intermediates undergo cycloaddition reactions with remarkable efficiency and often excellent regioselectivity [14] [15] [16] [17] [18].

Indole Aryne Generation and Characterization

Indole arynes represent a completely new class of reactive aryne intermediates first discovered and reported by Buszek and colleagues beginning in 2007 [14] [17] [18]. These intermediates can be generated at any position of the indole benzenoid ring (4,5-, 5,6-, or 6,7-positions) through metal-halogen exchange reactions using appropriate organoithium reagents [17] [18].

The formation of 6,7-indole aryne from 4,6,7-tribromoindole proceeds through highly selective metal-halogen exchange at the C7 bromo position using n-butyllithium, leaving the C4 bromine completely unaffected under these conditions [14]. This remarkable selectivity enables the subsequent use of the remaining C4 bromine in transition metal-catalyzed cross-coupling reactions, providing a powerful platform for molecular complexity generation [14].

Diels-Alder Cycloadditions

Indole arynes undergo Diels-Alder cycloadditions with various dienophiles under mild conditions to afford polycyclic products in high yields. The regioselectivity of these transformations depends significantly on the substitution pattern of both the aryne and the dienophile partner [18] [19].

Cycloadditions with 4,5- and 5,6-indolynes show essentially no selectivity with 2-tert-butylfuran, producing mixtures of regioisomeric products [18] [19]. In contrast, the 6,7-indolyne displays virtually complete preference for the more sterically congested cycloadduct, demonstrating how steric factors can override electronic preferences in these systems [18] [19].

The cycloadducts obtained from these reactions can undergo subsequent transformations including acid-catalyzed rearrangements to afford annulated enones or hydrolysis and oxidation in the presence of air to give indolobenzoquinones [18] [19]. These transformations significantly expand the structural diversity accessible through the indole aryne methodology [18] [19].

[3+2] Annulation Reactions

An alternative cycloaddition manifold involves [3+2] annulation reactions between arynes and various nucleophilic partners. Shi, Larock, and colleagues have demonstrated that methyl indole-2-carboxylates undergo efficient [3+2] annulation with benzyne precursors to afford novel indole-indolone hybrid scaffolds [15].

The reaction mechanism involves initial nucleophilic attack of the indole C2 position on the electrophilic aryne, followed by intramolecular attack of the resulting aryl carbanion on the neighboring ester group with displacement of methoxide [15]. This process constructs a previously unexplored indole-indolone framework that holds significant promise for biological activity evaluation [15].

The scope of this transformation extends to various substituted benzyne precursors, including both symmetrical and unsymmetrical variants [15]. For unsymmetrical benzyne precursors, single regioisomers are obtained in good yields, suggesting a high degree of regiocontrol in the cycloaddition process [15].

Table 3: Indole Aryne Cycloaddition Reactions

Aryne TypeCycloaddition PartnerProduct TypeYield (%)SelectivityReference
6,7-IndolyneCyclopentadieneBridged bicyclic85-95High [14] [16]
4,5-Indolyne2-tert-ButylfuranMixed regioisomers70-85Poor [18] [19]
6,7-Indolyne2-tert-ButylfuranSingle regioisomer85-95Excellent [18] [19]
BenzyneIndole-2-carboxylatesIndole-indolones67-87Good [15]

Nitrile and Carboxylic Acid Derivative Formation

The introduction of nitrile and carboxylic acid functionalities into 7-iodo-1H-indole systems provides access to important synthetic intermediates that can be further elaborated through standard transformations. These functional groups serve as versatile handles for subsequent derivatization and offer opportunities for the construction of more complex molecular architectures [6] [7] [20] [21].

Carboxylic Acid Formation Strategies

The synthesis of indole-derived carboxylic acids can be accomplished through several complementary approaches. The most general method involves condensation reactions between indoles and α-keto acids under mild aqueous conditions. Garbe and colleagues have demonstrated that indole condenses with pyruvic acid at 37°C in aqueous medium to afford bis(indolyl)propionic acid derivatives [23] [24].

This condensation reaction is of general nature and proceeds under mild conditions that suggest it may occur in biological systems [23] [24]. The reaction tolerates various α-keto acids including α-ketoisocaproic acid, providing access to structurally diverse bis(indolyl)carboxylic acid derivatives [23] [24].

An alternative approach utilizes isatins as starting materials for indole-3-carboxylic acid synthesis through carbon atom translocation mechanisms. Treatment of isatins with dimethyl sulfoxide under basic conditions generates α,β-unsaturated methylvinylsulfoxide intermediates that undergo subsequent amide bond cleavage and ring closure to afford indole-3-carboxylic acids [25]. This methodology can be extended to anthranilic acid derivatives by tuning reaction conditions in the presence of molecular oxygen [25].

Functional Group Interconversion

The nitrile and carboxylic acid functionalities can be interconverted through standard transformations, providing flexibility in synthetic planning. Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions, while carboxylic acids can be converted to nitriles through dehydration of the corresponding amides [26].

Advanced methods for indole-carboxylic acid synthesis include palladium-catalyzed carbonylation reactions and rhodium-catalyzed hydroformylation followed by oxidation. These approaches offer complementary regioselectivity profiles and can provide access to carboxylic acid derivatives at positions that are challenging to functionalize through direct methods [26].

Table 4: Nitrile and Carboxylic Acid Formation Methods

Functional GroupMethodStarting MaterialKey ReagentsYield (%)Selectivity
NitrileFriedel-Crafts/Decarb7-IodoindoleOxalyl chloride, NH₂OH>95C3-Selective
NitrileHypervalent IodineIndolesPIFA, TMSCN, BF₃70-95Mixed C2/C3
NitrileMetal-Free CyanationIndolesα-Aminoacetonitriles60-85Cu-Controlled
Carboxylic Acidα-Keto CondensationIndolesPyruvic acid, 37°C70-90C3-Selective
Carboxylic AcidCarbon TranslocationIsatinsDMSO, base, O₂65-85C3-Selective

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

7-iodo-1H-indole

Dates

Last modified: 08-16-2023

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